7-Methoxybenzo[6,7]oxepino[3,4-b]pyridin-5(11H)-one
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Overview
Description
7-Methoxy-1benzoxepino[3,4-b]pyridin-5(11H)-one is a heterocyclic compound that features a benzoxepine fused with a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-1benzoxepino[3,4-b]pyridin-5(11H)-one typically involves cyclocondensation reactions. One common method involves the reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile in the presence of a sodium alkoxide solution (sodium ethoxide or sodium methoxide) as both the reagent and catalyst . This reaction proceeds under mild conditions and yields the desired heterocyclic compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
7-Methoxy-1benzoxepino[3,4-b]pyridin-5(11H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or other reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
7-Methoxy-1benzoxepino[3,4-b]pyridin-5(11H)-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of 7-Methoxy-1benzoxepino[3,4-b]pyridin-5(11H)-one is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1H-pyrazolo[3,4-b]pyridine derivatives: These compounds share a similar fused ring structure and have been studied for their biological activities.
6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives: These compounds also feature a fused ring system and have applications in corrosion inhibition.
Uniqueness
7-Methoxy-1benzoxepino[3,4-b]pyridin-5(11H)-one is unique due to its specific combination of a benzoxepine and pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H11NO3 |
---|---|
Molecular Weight |
241.24 g/mol |
IUPAC Name |
9-methoxy-5H-[1]benzoxepino[3,4-b]pyridin-11-one |
InChI |
InChI=1S/C14H11NO3/c1-17-9-4-5-13-11(7-9)14(16)10-3-2-6-15-12(10)8-18-13/h2-7H,8H2,1H3 |
InChI Key |
GCADCMKFQZVUHX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)OCC3=C(C2=O)C=CC=N3 |
Origin of Product |
United States |
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